2,5-Dichloro-3-(difluoromethoxy)benzylamine
Description
2,5-Dichloro-3-(difluoromethoxy)benzylamine is an organic compound with the molecular formula C8H7Cl2F2NO and a molecular weight of 242.05 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzylamine structure. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
[2,5-dichloro-3-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(10)6(2-5)14-8(11)12/h1-2,8H,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGURMKMSDBZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)benzylamine involves several steps. One method starts with 3-chloro-5-hydroxybenzonitrile as the raw material. This compound undergoes difluoromethylation and reduction under nitrogen protection to yield the final product . The process is designed to be efficient, with a short route and simple operation.
Industrial Production Methods
Industrial production methods for 2,5-Dichloro-3-(difluoromethoxy)benzylamine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding benzaldehyde, while reduction could produce a benzyl alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
2,5-Dichloro-3-(difluoromethoxy)benzylamine is being investigated for its role as a pharmaceutical compound. Its structure suggests it may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and metabolic disorders. For instance, its potential to modulate Wnt signaling pathways makes it a candidate for therapeutic applications in cancers characterized by aberrant Wnt signaling.
Case Study: Inhibition of Notum
Research has demonstrated that this compound can act as an inhibitor of Notum, an enzyme linked to various diseases due to its role in Wnt signaling. The study indicated that treatment with 2,5-Dichloro-3-(difluoromethoxy)benzylamine could enhance Wnt signaling pathways, suggesting therapeutic potential in treating cancers associated with this pathway.
Organic Synthesis
Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse substitution reactions, facilitating the development of new compounds with desired biological activities. This property is particularly valuable in the design of new pharmaceuticals where structural modifications can lead to enhanced efficacy.
Agrochemicals
Pesticide Development
Due to its stability and reactivity, 2,5-Dichloro-3-(difluoromethoxy)benzylamine is also explored for developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems positions it as a candidate for creating effective agricultural products.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibitor of enzymes/receptors | Targeted cancer therapies |
| Organic Synthesis | Intermediate for complex organic molecules | Development of new pharmaceuticals |
| Agrochemicals | Development of pesticides/herbicides | Enhanced agricultural productivity |
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dichloro-3-(difluoromethoxy)benzylamine is unique due to its specific substitution pattern on the benzylamine structure. This unique arrangement of chlorine and fluorine atoms imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
2,5-Dichloro-3-(difluoromethoxy)benzylamine (DCDFB) is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 242.05 g/mol
- IUPAC Name : [2,5-dichloro-3-(difluoromethoxy)phenyl]methanamine
The unique substitution pattern of chlorine and fluorine atoms in DCDFB contributes to its distinctive chemical and biological properties.
The biological activity of DCDFB is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DCDFB may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : The compound can bind to various receptors, modulating signal transduction pathways critical for cellular communication.
Antimicrobial Properties
Research indicates that DCDFB exhibits antimicrobial activity against various bacterial strains. In a study evaluating chlorinated benzylamines, DCDFB demonstrated significant inhibitory effects on gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments conducted on cancer cell lines revealed that DCDFB possesses selective cytotoxic effects. The compound showed lower toxicity towards primary mammalian cells while effectively reducing the viability of cancer cells. This selectivity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues .
Case Studies and Experimental Data
- Antibacterial Activity :
- Cytotoxicity Profile :
-
Mechanistic Insights :
- Molecular docking studies suggested that DCDFB binds effectively to target enzymes, potentially inhibiting their activity through competitive inhibition mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC µM) | Notes |
|---|---|---|---|
| 2,5-Dichloro-3-(difluoromethoxy)benzylamine | 32 | 10-25 | Effective against S. aureus |
| 2,5-Dichloro-3-methylbenzylamine | 64 | 15-30 | Moderate activity |
| 3,5-Dichloro-4-(difluoromethoxy)benzylamine | 16 | 8-20 | Higher potency |
This table illustrates the comparative biological activities of DCDFB with other related compounds, highlighting its superior efficacy against certain bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
